6-hydrazinylpyridazine-3(2H)-thione
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Overview
Description
6-Hydrazinylpyridazine-3(2H)-thione is a heterocyclic compound with a pyridazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinylpyridazine-3(2H)-thione typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions, usually in an ethanol or methanol solvent. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylpyridazine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and ammonium molybdate ((NH₄)₆Mo₇O₂₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives .
Scientific Research Applications
6-Hydrazinylpyridazine-3(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has potential as an antifungal and antibacterial agent.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-hydrazinylpyridazine-3(2H)-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-hydrazinopyridazine
- 5-Chloro-6-phenylpyridazin-3(2H)-one
Uniqueness
6-Hydrazinylpyridazine-3(2H)-thione is unique due to its specific hydrazinyl and thione functional groups, which confer distinct chemical reactivity and biological activity compared to other pyridazine derivatives .
Properties
Molecular Formula |
C4H6N4S |
---|---|
Molecular Weight |
142.19 g/mol |
IUPAC Name |
3-hydrazinyl-1H-pyridazine-6-thione |
InChI |
InChI=1S/C4H6N4S/c5-6-3-1-2-4(9)8-7-3/h1-2H,5H2,(H,6,7)(H,8,9) |
InChI Key |
REPTTWOKSKLKOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NNC1=S)NN |
Origin of Product |
United States |
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